6,13-Pentacenequinone

Catalog No.
S605913
CAS No.
3029-32-1
M.F
C22H12O2
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,13-Pentacenequinone

CAS Number

3029-32-1

Product Name

6,13-Pentacenequinone

IUPAC Name

pentacene-6,13-dione

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H

InChI Key

UFCVADNIXDUEFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O

Synonyms

6,13-pentacenequinone, 6,13-PeQ

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O

The exact mass of the compound 6,13-Pentacenequinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,13-Pentacenequinone is a stable, fully oxidized pentacene derivative featuring two reactive carbonyl groups at the central 6 and 13 positions . In the procurement of organic electronic materials, it serves as the foundational, bench-storable precursor for synthesizing solution-processable organic semiconductors with carrier mobilities exceeding 1 cm2/Vs, most notably TIPS-pentacene[1]. Unlike pristine pentacene, which suffers from severe insolubility and rapid environmental degradation, 6,13-pentacenequinone offers ambient stability and sufficient solubility in common organic solvents to enable scalable, high-yield liquid-phase functionalization. This makes it a critical starting material for laboratories and manufacturers developing organic thin-film transistors (OTFTs) and advanced optoelectronic devices.

Buyers attempting to synthesize functionalized acenes cannot substitute 6,13-pentacenequinone with pristine pentacene or smaller generic quinones like anthraquinone [1]. Pristine pentacene lacks electrophilic reactive handles, making direct functionalization of the central ring impossible without destroying the aromatic core, and its extreme insolubility prevents homogeneous solution-phase reactions. Conversely, while smaller quinones are soluble and reactive, they cannot yield the extended five-ring conjugated system required for high charge-carrier mobility [2]. 6,13-Pentacenequinone provides the exact five-ring structural scaffold combined with the necessary chemical reactivity (via the 6,13-dione) to undergo nucleophilic addition, making it the required procurement choice for scalable pentacene derivative synthesis.

Near-Quantitative Yield in Soluble Semiconductor Synthesis

The primary commercial value of 6,13-pentacenequinone lies in its efficiency as a precursor. When reacted with lithiated triisopropylsilylacetylene, 6,13-pentacenequinone enables a one-pot synthesis of TIPS-pentacene with near-quantitative yields [1]. In contrast, attempting to directly functionalize pristine pentacene yields negligible functionalized product due to the lack of reactive carbonyl handles and extreme insolubility. This high conversion efficiency drastically reduces the cost per gram of the final semiconductor material.

Evidence DimensionPrecursor conversion yield to functionalized pentacene
Target Compound DataNear-quantitative yield (>80-90%) via one-pot nucleophilic addition
Comparator Or BaselinePristine pentacene (Yield: ~0% for direct one-pot functionalization)
Quantified Difference>80% absolute yield improvement
ConditionsSolution-phase reaction in THF followed by reductive aromatization

High-yield conversion is critical for procurement teams calculating the cost-efficiency of raw materials for scaling up organic semiconductor production.

Ambient Handling and Photo-Oxidative Stability

Pristine pentacene is highly unstable, undergoing rapid photo-oxidation in aerated solutions, often degrading within 20 minutes in toluene [1]. 6,13-Pentacenequinone is fully oxidized at the most reactive central positions, rendering it stable under ambient light and air. It can be stored as a solid for months without specialized inert-atmosphere conditions and handled in standard laboratory environments without degradation, significantly lowering handling costs and preventing batch-to-batch reproducibility issues.

Evidence DimensionSolution-phase photo-oxidative stability
Target Compound DataStable for >80 minutes (and months in solid state) with no characteristic peak disappearance
Comparator Or BaselinePristine pentacene (Oxidizes/degrades within 20 minutes in aerated toluene)
Quantified Difference>4x longer solution handling time; indefinite solid-state ambient stability
ConditionsAerated solvent under ambient light conditions

Eliminates the need for strict glovebox handling during precursor storage and initial synthesis steps, lowering operational overhead.

Processability via Enhanced Organic Solubility

A major bottleneck in acene chemistry is the rigid, flat structure that causes strong pi-pi stacking and insolubility. 6,13-Pentacenequinone disrupts this planarity slightly and introduces polar carbonyl groups, providing sufficient solubility in solvents like THF and chloroform to allow for homogeneous liquid-phase reactions [1]. Pristine pentacene is virtually insoluble in these solvents at room temperature, forcing researchers to rely on low-yield heterogeneous conditions or high-vacuum sublimation.

Evidence DimensionSuitability for homogeneous solution-phase synthesis
Target Compound DataSoluble in THF/Chloroform, enabling standard liquid-phase nucleophilic additions
Comparator Or BaselinePristine pentacene (Insoluble in standard organic solvents at 20 °C)
Quantified DifferenceEnables standard molarity liquid-phase reactions vs. complete insolubility
ConditionsStandard laboratory temperatures (20-25 °C) in common organic solvents

Enables the use of standard, scalable chemical reactor workflows rather than specialized, low-throughput solid-state or vacuum techniques.

Reversible Electrochemical Reduction for Redox Applications

Beyond its role as a precursor, 6,13-pentacenequinone exhibits intrinsic electronic properties useful for redox systems. Cyclic voltammetry demonstrates that it undergoes distinct, reversible reduction waves, functioning as a stable electron acceptor with a measured optical band gap of approximately 3.0 eV [1]. Unfunctionalized pentacene acts primarily as an electron donor (p-type) and lacks this stable, reversible n-type reduction behavior in standard electrochemical windows.

Evidence DimensionElectrochemical reduction behavior
Target Compound DataExhibits stable, reversible reduction waves (band gap ~3 eV)
Comparator Or BaselinePristine pentacene (Primarily p-type, lacks stable reversible reduction)
Quantified DifferenceProvides stable n-type/acceptor characteristics vs. p-type only behavior
ConditionsCyclic voltammetry in organic solvents at room temperature

Allows the compound to be procured not just as a precursor, but directly as a stable organic electron acceptor or photocatalyst.

Scalable Synthesis of Symmetrical Soluble Organic Semiconductors

6,13-Pentacenequinone is the mandatory starting material for the bulk synthesis of TIPS-pentacene and other 6,13-bis(silylethynyl)pentacenes. Its dual reactive carbonyls allow for a highly efficient one-pot nucleophilic addition and subsequent reduction, yielding charge-transport materials for organic thin-film transistors (OTFTs) [1].

Divergent Synthesis of Asymmetrical, Polarized Acenes

Because the two ketone groups can be reacted sequentially, this compound is utilized for stepwise desymmetrization. Researchers can add one nucleophile, isolate the intermediate, and add a different nucleophile to create push-pull, polarized pentacene derivatives with tuned solid-state packing [2].

Direct Deposition of Stable Dielectric Interfaces

Due to its high thermal stability (melting point 394 °C) and structural ordering, 6,13-pentacenequinone can be directly utilized via thermal evaporation to deposit highly ordered thin films on substrates, serving as a stable interface in optoelectronic devices without the degradation risks of pristine pentacene [2].

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3029-32-1

Wikipedia

6,13-Pentacenequinone

Dates

Last modified: 08-15-2023

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